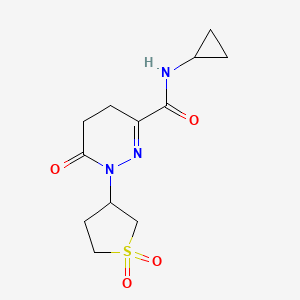![molecular formula C29H25N5S B14954448 (2Z)-2-(1H-benzimidazol-2-yl)-3-{3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}prop-2-enenitrile](/img/structure/B14954448.png)
(2Z)-2-(1H-benzimidazol-2-yl)-3-{3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}prop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(2Z)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-{3-[4-(BUTYLSULFANYL)PHENYL]-1-PHENYL-1H-PYRAZOL-4-YL}PROP-2-ENENITRILE” is a complex organic molecule that features a benzodiazole ring, a pyrazole ring, and a butylsulfanyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the benzodiazole and pyrazole rings, followed by their coupling with the butylsulfanyl phenyl group. Typical reaction conditions might include:
Formation of Benzodiazole Ring: This could involve the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.
Formation of Pyrazole Ring: This might be achieved through the reaction of hydrazine with a 1,3-diketone.
Coupling Reactions: The final steps would involve coupling the benzodiazole and pyrazole rings with the butylsulfanyl phenyl group under conditions such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods would scale up these reactions, often optimizing for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the butylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation or lithium aluminum hydride.
Substitution: Halogenation using chlorine or bromine, nitration using nitric acid.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
Chemistry
The compound can be used as a building block in the synthesis of more complex molecules.
Biology
Medicine
Possible use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry
Applications in materials science, such as the development of new polymers or coatings.
Mécanisme D'action
The compound’s mechanism of action would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets could include enzymes, receptors, or other proteins involved in disease pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **(2Z)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-{3-[4-(METHYLSULFANYL)PHENYL]-1-PHENYL-1H-PYRAZOL-4-YL}PROP-2-ENENITRILE
- **(2Z)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-{3-[4-(ETHYLSULFANYL)PHENYL]-1-PHENYL-1H-PYRAZOL-4-YL}PROP-2-ENENITRILE
Uniqueness
The presence of the butylsulfanyl group might confer unique properties, such as increased lipophilicity or specific interactions with biological targets, compared to similar compounds with different alkyl groups.
Propriétés
Formule moléculaire |
C29H25N5S |
|---|---|
Poids moléculaire |
475.6 g/mol |
Nom IUPAC |
(Z)-2-(1H-benzimidazol-2-yl)-3-[3-(4-butylsulfanylphenyl)-1-phenylpyrazol-4-yl]prop-2-enenitrile |
InChI |
InChI=1S/C29H25N5S/c1-2-3-17-35-25-15-13-21(14-16-25)28-23(20-34(33-28)24-9-5-4-6-10-24)18-22(19-30)29-31-26-11-7-8-12-27(26)32-29/h4-16,18,20H,2-3,17H2,1H3,(H,31,32)/b22-18- |
Clé InChI |
DSNBWTOCRQOTTB-PYCFMQQDSA-N |
SMILES isomérique |
CCCCSC1=CC=C(C=C1)C2=NN(C=C2/C=C(/C#N)\C3=NC4=CC=CC=C4N3)C5=CC=CC=C5 |
SMILES canonique |
CCCCSC1=CC=C(C=C1)C2=NN(C=C2C=C(C#N)C3=NC4=CC=CC=C4N3)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-chlorophenyl)-2-{1-[(2-methoxyphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide](/img/structure/B14954376.png)
![1-phenyl-3-(propan-2-yl)-N-[2-(pyridin-2-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B14954385.png)
![5-(4-butoxy-3-methoxyphenyl)-4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14954395.png)
![2-(6-bromo-1H-indol-1-yl)-N-[3-(2-furyl)-1-methylpropyl]acetamide](/img/structure/B14954407.png)
![6-imino-11-methyl-N,7-bis(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B14954417.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-5-chloro-2-methoxy-N-methylbenzenesulfonamide](/img/structure/B14954424.png)
![N-1,3-benzodioxol-5-yl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B14954431.png)
![6,7-Dimethyl-2-(4-methylpyridin-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14954434.png)
![2-(Naphthalen-1-ylmethyl)-5-{[2-(piperidin-1-yl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B14954441.png)
![7-[2-(4-fluorophenyl)-2-oxoethoxy]-3-hexyl-4-methyl-2H-chromen-2-one](/img/structure/B14954449.png)
![(5E)-5-(4-methoxybenzylidene)-2-[(E)-2-(4-methoxyphenyl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14954461.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-4-(1-isopropyl-1H-indol-3-yl)butanamide](/img/structure/B14954466.png)

![N-(3-acetylphenyl)-2-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-2-methylphenoxy]acetamide](/img/structure/B14954490.png)
